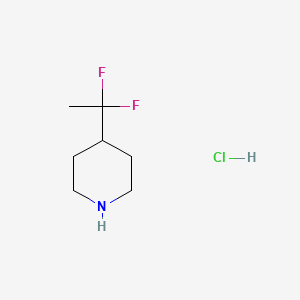
2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine
Overview
Description
This usually involves identifying the compound’s chemical formula, molecular weight, and structure. It may also include information about the compound’s appearance and state (solid, liquid, gas) at room temperature.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It may include information about its reactivity, stability, and the products it forms during reactions.Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, density, and refractive index. It may also include information about the compound’s chemical stability and reactivity.Scientific Research Applications
Photophysical Properties and Data Security Applications : A study by Song et al. (2016) discussed the design and synthesis of heteroleptic cationic Ir(III) complexes, including those with dimethylphenylpyridine (dmppy), which is structurally related to 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine. These complexes exhibited unique photophysical properties like dual-emission and mechanoluminescence, making them suitable for data security protection and smart luminescent materials.
Synthesis and Characterization of Organic Light-Emitting Devices : Research by Li et al. (2012) introduced novel 2,4-difluorophenyl-functionalized arylamine compounds for use in organic light-emitting devices. These compounds showed improved device efficiency and could have implications for the development of advanced optoelectronic materials.
Anticancer Activity of Rhenium(I) Complexes : The study by Knopf et al. (2017) explored the synthesis and characterization of rhenium(I) tricarbonyl aqua complexes with ligands including dimethyl bipyridine. These complexes exhibited significant anticancer activity, suggesting potential applications in cancer treatment.
Development of Novel Antidepressants : A study by Bailey et al. (1985) synthesized and evaluated a series of compounds including N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine for antidepressant activity. The research identified potential antidepressants with reduced side effects.
Application in High-Performance Polymers : Research by Liaw et al. (2006) synthesized new diamine monomers, including those with dimethylbiphenylene units, for the preparation of polyamides and polyimides. These polymers exhibited excellent solubility and thermal stability, relevant for high-performance materials in various industries.
Safety And Hazards
This involves identifying any risks associated with handling the compound. It may include information about its toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential areas for further research. It may include suggestions for improving the compound’s synthesis, studying its properties in more detail, or exploring new applications for the compound.
I hope this general information is helpful. If you have a different compound or a specific aspect of “2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine” that you’d like to know about, feel free to ask!
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-2,2-difluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-7-3-4-9(8(2)5-7)10(11,12)6-13/h3-5H,6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFHGGNGSSPCOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CN)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



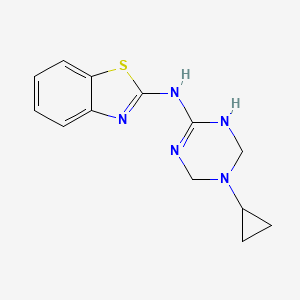
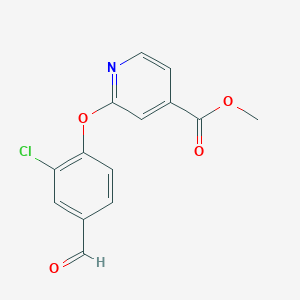
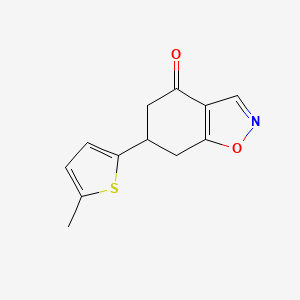
![2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1530607.png)
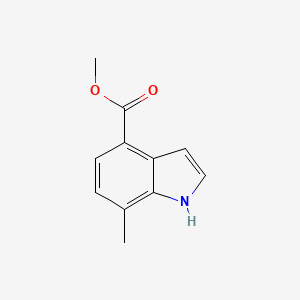
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1530609.png)
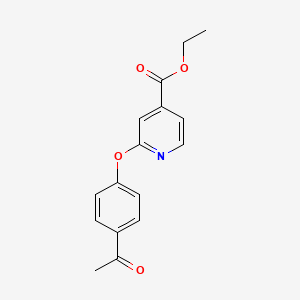
![1-(4-Chlorophenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1530613.png)
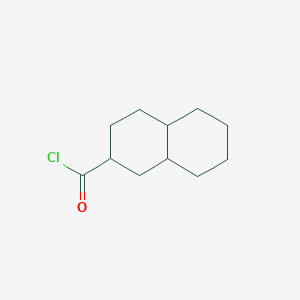
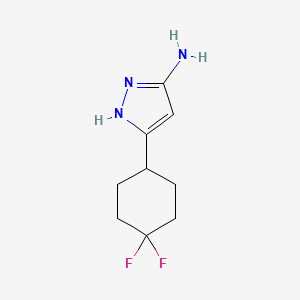
![[4-(Methoxymethyl)oxan-4-yl]methanamine](/img/structure/B1530617.png)
![4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1530621.png)

